molecular formula C8H12O5 B1601340 Dimethyl 2-Oxopropylmalonate CAS No. 24889-15-4

Dimethyl 2-Oxopropylmalonate

Cat. No.: B1601340
CAS No.: 24889-15-4
M. Wt: 188.18 g/mol
InChI Key: KFTGUZGYWNARRQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor at room temperature . This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-Oxopropylmalonate is typically synthesized through the reaction of methanol and acetic anhydride with dimethyl malonate. The process involves heating methanol and acetic anhydride to reflux temperature, followed by the addition of dimethyl malonate. The reaction is allowed to proceed for several hours, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-Oxopropylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and other nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-Oxopropylmalonate has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-Oxopropylmalonate involves its reactivity towards various nucleophiles and electrophiles. The compound can form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo further reactions to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    Dimethyl Malonate: Similar in structure but lacks the oxopropyl group.

    Diethyl Malonate: Similar in reactivity but has ethyl groups instead of methyl groups.

    Dimethyl Acetylmalonate: Similar but has an acetyl group instead of an oxopropyl group.

Uniqueness: Dimethyl 2-Oxopropylmalonate is unique due to the presence of the oxopropyl group, which imparts distinct reactivity and allows for the formation of specific derivatives that are not easily accessible through other similar compounds.

Properties

IUPAC Name

dimethyl 2-(2-oxopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-5(9)4-6(7(10)12-2)8(11)13-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTGUZGYWNARRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482500
Record name Dimethyl (2-oxopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-15-4
Record name Dimethyl (2-oxopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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